1-(4-Fluorophenyl)-2-piperazin-1-ylethanone dihydrochloride
Overview
Description
“1-(4-Fluorophenyl)-2-piperazin-1-ylethanone dihydrochloride” is a chemical compound with the empirical formula C10H13FN2 · 2HCl . It is a substituted phenylpiperazine with a potential for abuse . It is known to direct central serotonin release .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “1-(4-Fluorophenyl)-2-piperazin-1-ylethanone dihydrochloride”, has been reported in various methods. One of the methods includes the cyclization of 1,2-diamine derivatives with sulfonium salts .
Molecular Structure Analysis
The molecular weight of “1-(4-Fluorophenyl)-2-piperazin-1-ylethanone dihydrochloride” is 253.14 . The SMILES string representation of the molecule is Cl.Cl.Fc1ccc (cc1)N2CCNCC2
.
Physical And Chemical Properties Analysis
“1-(4-Fluorophenyl)-2-piperazin-1-ylethanone dihydrochloride” presents as a white to pale reddish-yellow crystalline powder . It has a melting point of 231-234 °C .
Scientific Research Applications
Analytical Chemistry Applications
Micellar Liquid Chromatography (MLC) for Drug Analysis A study by El-Sherbiny et al. (2005) utilized micellar liquid chromatography (MLC) and microemulsion liquid chromatography (MELC) for the separation and analysis of flunarizine hydrochloride and its degradation products. This method provides an efficient way to analyze the quality and stability of pharmaceutical compounds, including those structurally related to "1-(4-Fluorophenyl)-2-piperazin-1-ylethanone dihydrochloride" (El-Sherbiny et al., 2005).
Medicinal Chemistry and Pharmacology Applications
Anti-HIV Activity Ashok et al. (2015) reported on the synthesis and evaluation of β-carboline derivatives, including compounds structurally similar to "1-(4-Fluorophenyl)-2-piperazin-1-ylethanone dihydrochloride," for their selective anti-HIV-2 activity. These compounds showed potential as selective inhibitors of the HIV-2 strain, highlighting their relevance in antiviral research (Ashok et al., 2015).
Fluorescent Logic Gates for Probing Cellular Microenvironments Gauci and Magri (2022) developed fluorescent logic gates using compounds incorporating a piperazine receptor and a 4-amino-N-aryl-1,8-naphthalimide fluorophore for probing the microenvironment of cellular membranes and protein interfaces. This research demonstrates the utility of such compounds in the development of tools for biological and chemical sensing (Gauci & Magri, 2022).
Synthesis and Characterization of Novel Compounds Research by Shakhmaev et al. (2016) focused on the synthesis of flunarizine and its isomers, demonstrating the chemical versatility and potential for further functional modifications of compounds structurally related to "1-(4-Fluorophenyl)-2-piperazin-1-ylethanone dihydrochloride." Such synthetic methodologies can be applied to a wide range of pharmaceutical and chemical research applications (Shakhmaev et al., 2016).
Safety And Hazards
properties
IUPAC Name |
1-(4-fluorophenyl)-2-piperazin-1-ylethanone;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O.2ClH/c13-11-3-1-10(2-4-11)12(16)9-15-7-5-14-6-8-15;;/h1-4,14H,5-9H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVYXWLVGIXMED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(=O)C2=CC=C(C=C2)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-2-piperazin-1-ylethanone dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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